REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)=[O:2].C([O-])([O-])=O.[Na+].[Na+].O1CCOCC1.[Br:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1I>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Br:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[C:6]1[CH:7]=[CH:8][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=1 |f:1.2.3,7.8.9|
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)I
|
Name
|
|
Quantity
|
159 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added EtOAc (400 mL) and water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×200 mL)
|
Type
|
WASH
|
Details
|
washed with brine (200 mL), 5% aq. Na2S2O3 (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(Na2SO4) and the solvent evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |